molecular formula C12H16N2O5S B12793056 3'-Acetylthio-3'-deoxythymidine CAS No. 115913-88-7

3'-Acetylthio-3'-deoxythymidine

Cat. No.: B12793056
CAS No.: 115913-88-7
M. Wt: 300.33 g/mol
InChI Key: GQTPSSXMGAEGLR-KXUCPTDWSA-N
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Description

3’-Acetylthio-3’-deoxythymidine is a modified nucleoside analog It is structurally related to thymidine, a nucleoside component of DNA

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’-Acetylthio-3’-deoxythymidine typically involves the acetylation of 3’-thio-3’-deoxythymidine. The reaction is carried out using acetic anhydride in the presence of a base such as pyridine. The reaction mixture is stirred at room temperature for several hours to ensure complete acetylation.

Industrial Production Methods

Industrial production of 3’-Acetylthio-3’-deoxythymidine follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3’-Acetylthio-3’-deoxythymidine can undergo various chemical reactions, including:

    Oxidation: The thio group can be oxidized to a sulfoxide or sulfone.

    Reduction: The acetyl group can be removed through reduction reactions.

    Substitution: The thio group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles such as amines or alcohols can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Deacetylated 3’-thio-3’-deoxythymidine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3’-Acetylthio-3’-deoxythymidine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential as an antiviral agent, particularly against retroviruses.

    Medicine: Investigated for its therapeutic potential in treating viral infections.

    Industry: Utilized in the development of diagnostic tools and biochemical assays.

Mechanism of Action

The mechanism of action of 3’-Acetylthio-3’-deoxythymidine involves its incorporation into viral DNA during replication. Once incorporated, it acts as a chain terminator, preventing further elongation of the DNA strand. This inhibits viral replication and reduces the viral load in infected cells. The molecular targets include viral reverse transcriptase and DNA polymerase.

Comparison with Similar Compounds

Similar Compounds

    3’-Azido-3’-deoxythymidine (AZT): Another nucleoside analog used in antiviral therapy.

    3’-Fluoro-3’-deoxythymidine (FLT): A fluorinated analog with antiviral properties.

    3’-Amino-3’-deoxythymidine (AMT): An amino-substituted analog with potential antiviral activity.

Uniqueness

3’-Acetylthio-3’-deoxythymidine is unique due to its thioacetyl group, which imparts distinct chemical properties and potential biological activities. Its ability to undergo various chemical modifications makes it a versatile compound for research and therapeutic applications.

Properties

CAS No.

115913-88-7

Molecular Formula

C12H16N2O5S

Molecular Weight

300.33 g/mol

IUPAC Name

S-[(2R,3S,5R)-2-(hydroxymethyl)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl] ethanethioate

InChI

InChI=1S/C12H16N2O5S/c1-6-4-14(12(18)13-11(6)17)10-3-9(20-7(2)16)8(5-15)19-10/h4,8-10,15H,3,5H2,1-2H3,(H,13,17,18)/t8-,9+,10-/m1/s1

InChI Key

GQTPSSXMGAEGLR-KXUCPTDWSA-N

Isomeric SMILES

CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)CO)SC(=O)C

Canonical SMILES

CC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)SC(=O)C

Origin of Product

United States

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